Ethyl 5-(difluoromethyl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(difluoromethyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a difluoromethyl group at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 5-(difluoromethyl)thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Another method involves the use of a Grignard reagent. In this approach, 5-(difluoromethyl)thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl magnesium bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process may utilize continuous flow reactors to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Ethyl 5-(difluoromethyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Ethyl 5-(difluoromethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl thiophene-2-carboxylate: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(Difluoromethyl)thiophene-2-carboxylic acid: The carboxylic acid form of the compound, which has different reactivity and applications.
The presence of the difluoromethyl group in this compound imparts unique electronic properties, making it distinct from other thiophene derivatives. This uniqueness is particularly valuable in the design of novel pharmaceuticals and advanced materials.
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJDWKQLHLTGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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